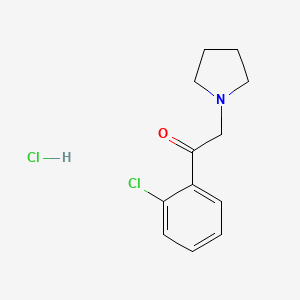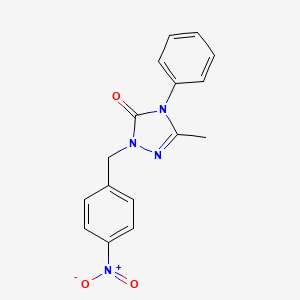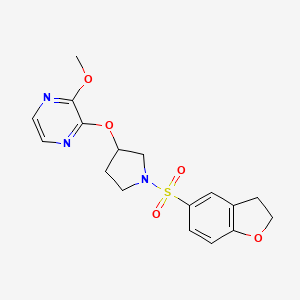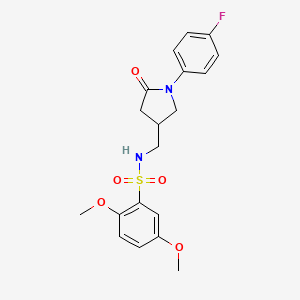![molecular formula C12H13N5S B2423765 (4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine CAS No. 878437-05-9](/img/structure/B2423765.png)
(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine” is a substituted aniline . It is a type of organic compound that contains a phenyl group attached to an amino group. Aniline is the simplest form of these compounds and is used as a base molecule in the production of many chemicals, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of this compound involves several steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture . The yield is around 63% .
Molecular Structure Analysis
The molecular structure of this compound is C11H11N5S . It has a triazole ring fused with a thiadiazine ring, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The crude compound is subjected to silica gel column chromatography and the required product is eluted in a solvent mixture .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 63% . The NMR data provides information about the chemical environment of the hydrogen atoms and the carbon atoms in the molecule .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives exhibit significant inhibition against various bacterial strains, comparing favorably with standard drugs. For example, Swamy et al. (2006) synthesized derivatives with notable in vitro antimicrobial efficacy (Swamy et al., 2006). Similar findings were reported by Badr and Barwa (2011), who found that certain triazolo derivatives showed interesting antibacterial activity against Staphylococcus aureus (Badr & Barwa, 2011).
Cytotoxic and Anticancer Activity
Studies have also explored the cytotoxic and potential anticancer properties of these compounds. Gündoğdu et al. (2017) designed and synthesized novel compounds as cytotoxic agents and conducted structural analyses through synchrotron X-ray powder diffraction data (Gündoğdu et al., 2017). Additionally, Jilloju et al. (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity, highlighting their potential in antiviral and cancer therapeutics (Jilloju et al., 2021).
Fungicidal Properties
El-Telbani et al. (2007) and others have investigated the fungicidal activity of these compounds. They found that certain pyrazolyl-substituted derivatives exhibited fungicidal activity, demonstrating the versatility of these compounds in antimicrobial applications (El-Telbani et al., 2007).
Antioxidant Properties
The antioxidant properties of triazolo-thiadiazoles have been explored as well. Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles, finding them to be potent antioxidants in various assays (Sunil et al., 2010).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its bioactivities and potential uses in medicine. The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, could also be investigated .
Wirkmechanismus
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This inhibition could potentially disrupt the production of aromatic amino acids and other metabolites, affecting the growth and survival of the bacteria.
Pharmacokinetics
For instance, some triazolothiadiazine derivatives have shown antiviral activity against the influenza A virus .
Result of Action
Similar compounds have shown to possess antibacterial activities . This suggests that the compound could potentially inhibit bacterial growth or kill bacteria directly.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine are largely determined by its triazole nucleus. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-benzylamine may interact with a wide range of biomolecules, influencing various biochemical reactions
Cellular Effects
Given the known biological activities of triazole compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects and the types of cells affected by this compound have not been reported and warrant further study.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-2-10-14-15-12-17(10)16-11(18-12)9-5-3-8(7-13)4-6-9/h3-6H,2,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJJOLBNHUDSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2423686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2423687.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2423692.png)


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2423697.png)
![6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2423698.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2423705.png)
